molecular formula C13H20BrKN2O6S B5998733 potassium;N-[3-[[3-(4-bromophenoxy)-2-hydroxypropyl]-methylamino]-2-hydroxypropyl]sulfamate

potassium;N-[3-[[3-(4-bromophenoxy)-2-hydroxypropyl]-methylamino]-2-hydroxypropyl]sulfamate

Cat. No.: B5998733
M. Wt: 451.38 g/mol
InChI Key: PMRSUPQAWLSAQY-UHFFFAOYSA-M
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Description

Potassium;N-[3-[[3-(4-bromophenoxy)-2-hydroxypropyl]-methylamino]-2-hydroxypropyl]sulfamate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a bromophenoxy group, a hydroxypropyl chain, and a sulfamate group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;N-[3-[[3-(4-bromophenoxy)-2-hydroxypropyl]-methylamino]-2-hydroxypropyl]sulfamate typically involves multiple steps, including the formation of the bromophenoxy group and the subsequent attachment of the hydroxypropyl and sulfamate groups. Common synthetic routes may involve:

    Formation of the Bromophenoxy Group: This step can be achieved through the bromination of phenol using bromine or a brominating agent.

    Attachment of the Hydroxypropyl Chain: The hydroxypropyl chain can be introduced through a nucleophilic substitution reaction using an appropriate alkylating agent.

    Introduction of the Sulfamate Group: The sulfamate group can be added through a reaction with sulfamic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: To enhance reaction efficiency and control.

    Catalysts: Use of catalysts to speed up the reaction and improve selectivity.

    Purification Techniques: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium;N-[3-[[3-(4-bromophenoxy)-2-hydroxypropyl]-methylamino]-2-hydroxypropyl]sulfamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Potassium;N-[3-[[3-(4-bromophenoxy)-2-hydroxypropyl]-methylamino]-2-hydroxypropyl]sulfamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of potassium;N-[3-[[3-(4-bromophenoxy)-2-hydroxypropyl]-methylamino]-2-hydroxypropyl]sulfamate involves its interaction with specific molecular targets and pathways. The bromophenoxy group may interact with enzymes or receptors, while the hydroxypropyl and sulfamate groups can modulate the compound’s solubility and reactivity. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • Potassium;N-[3-[[3-(4-chlorophenoxy)-2-hydroxypropyl]-methylamino]-2-hydroxypropyl]sulfamate
  • Potassium;N-[3-[[3-(4-fluorophenoxy)-2-hydroxypropyl]-methylamino]-2-hydroxypropyl]sulfamate
  • Potassium;N-[3-[[3-(4-iodophenoxy)-2-hydroxypropyl]-methylamino]-2-hydroxypropyl]sulfamate

Uniqueness

Potassium;N-[3-[[3-(4-bromophenoxy)-2-hydroxypropyl]-methylamino]-2-hydroxypropyl]sulfamate is unique due to the presence of the bromophenoxy group, which imparts distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity, making it suitable for specific applications that other halogenated derivatives may not achieve.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

potassium;N-[3-[[3-(4-bromophenoxy)-2-hydroxypropyl]-methylamino]-2-hydroxypropyl]sulfamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BrN2O6S.K/c1-16(7-11(17)6-15-23(19,20)21)8-12(18)9-22-13-4-2-10(14)3-5-13;/h2-5,11-12,15,17-18H,6-9H2,1H3,(H,19,20,21);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRSUPQAWLSAQY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(CNS(=O)(=O)[O-])O)CC(COC1=CC=C(C=C1)Br)O.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrKN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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